4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene involves several steps. One method involves the use of allylamine via palladium (II)-assisted cyclization . Another approach employs 4-methoxybenzylamine through a ring-closing-metathesis strategy . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene is primarily used in proteomics research . It serves as an intermediate for the preparation of other compounds, such as Glimepiride, which is used as an antidiabetic agent . Its applications extend to various fields, including chemistry, biology, medicine, and industry, where it is used to study protein interactions and functions .
Mechanism of Action
The mechanism of action for 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to proteins, altering their structure and function. This interaction can influence various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds:
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- 3-Ethyl-4-methyl-3-pyrrolin-2-one
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide
Uniqueness: 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene is unique due to its deuterium labeling, which makes it particularly useful in proteomics research . This labeling allows for more precise tracking and analysis of protein interactions compared to non-labeled compounds .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
277.37 g/mol |
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2 |
InChI Key |
VAQWDIFLYGGQLK-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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